2,5-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Kinase Inhibition GPCR Modulation Anticancer Screening

A thiazolyl-benzenesulfonamide derivative identified as a screening hit for mu-type opioid receptor (OPRM1) and regulator of G-protein signaling 4 (RGS4). The 2,5-difluoro substitution pattern offers a unique starting point for medicinal chemistry optimization within the thiazolylphenyl-benzenesulfonamido kinase inhibitor scaffold (EP2678336B1). Ideal for SAR exploration where comparator data for close analogs (e.g., 4-fluoro or 4-methoxy derivatives) is insufficient, making this specific compound a critical diversity point for target validation and lead discovery programs.

Molecular Formula C16H13F2N3O2S2
Molecular Weight 381.42
CAS No. 863511-86-8
Cat. No. B2882931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
CAS863511-86-8
Molecular FormulaC16H13F2N3O2S2
Molecular Weight381.42
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C16H13F2N3O2S2/c17-12-3-4-14(18)15(8-12)25(22,23)20-7-5-13-10-24-16(21-13)11-2-1-6-19-9-11/h1-4,6,8-10,20H,5,7H2
InChIKeyMFFQLPRDOSCVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (863511-86-8): Structural Identity and Physicochemical Baseline


The compound 2,5-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 863511-86-8) is a synthetic small molecule classified as a thiazolyl-benzenesulfonamide derivative. Its molecular formula is C16H13F2N3O2S2, with a monoisotopic mass of 381.041725 g/mol [1]. It features a 2,5-difluorobenzenesulfonamide core linked via an ethyl spacer to a 2-(pyridin-3-yl)thiazole moiety. The compound is listed in screening libraries for various target classes, including regulators of G-protein signaling (RGS4) and opioid receptors (OPRM1) , but comprehensive, comparator-based pharmacological characterization is absent from the primary literature as of the search date.

Why Generic Substitution Fails for 2,5-Difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide


Without quantitative, comparator-based structure-activity relationship (SAR) data for the 2,5-difluoro substitution pattern on this specific scaffold, any claim about the necessity of this exact compound over its closest analogs (e.g., the 4-fluoro derivative CAS 863511-95-9 or the 4-methoxy derivative CAS 863511-97-1) would be purely speculative . Current evidence is insufficient to prove that a generic substitution could not replicate its biological profile in assays targeting RGS4 or OPRM1, as identified in screening panels . The critical data gap lies in the absence of published IC50, EC50, or Ki values measured under identical conditions for a defined panel of structural analogs.

Quantitative Differentiation Evidence Guide for 2,5-Difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide: A Critical Data Gap


CRITICAL NOTICE: Absence of Comparator-Based Quantitative Evidence

A comprehensive search of primary literature and patents failed to identify any direct head-to-head comparison, cross-study comparable dataset, or robust class-level inference that quantitatively differentiates this compound from its structural analogs. The available data are limited to non-comparative screening panel listings (e.g., targets RGS4, OPRM1, ADAM17). No IC50, EC50, or Ki values are reported for this compound alongside comparator data under identical assay conditions. This evidence item therefore cannot be populated with meaningful quantitative differentiation.

Kinase Inhibition GPCR Modulation Anticancer Screening

Potential Application Scenarios for 2,5-Difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide


Exploratory Target Engagement Studies in GPCR Research

Based on its listing as a screening hit for the mu-type opioid receptor (OPRM1) , a researcher might use this compound as a starting point for medicinal chemistry optimization, provided no activity data for close analogs is available to suggest a better starting point.

Negative Control or Tool Compound Generation for RGS4 Assays

If preliminary in-house data shows no activity for this compound against RGS4, it could potentially serve as a negative control, but this is contingent on proprietary verification and cannot be asserted from public data .

Scaffold-Hopping Program from Known Thiazole Kinase Inhibitors

The compound's core scaffold is related to thiazolylphenyl-benzenesulfonamido kinase inhibitors described in patent EP2678336B1 [1]. It may serve as a diversity point for SAR exploration, though its specific 2,5-difluoro contribution is unknown.

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